Potency Differential vs. Betamethasone Valerate and Hydrocortisone: Preclinical Vasoconstrictor Potency Ratios
In preclinical studies, alclometasone dipropionate demonstrates a quantifiable intermediate potency profile. It is reported to be approximately ⅔ (or 66.7%) as potent as betamethasone valerate, a commonly used moderate-to-potent comparator [1]. Conversely, it exhibits approximately 60 times (6000%) the potency of hydrocortisone, the baseline low-potency reference [1]. These ratios provide a precise framework for understanding its therapeutic strength relative to established benchmarks.
| Evidence Dimension | Preclinical Anti-Inflammatory Potency (Vasoconstrictor Assay) |
|---|---|
| Target Compound Data | Relative Potency = 1 (Baseline for Comparison) |
| Comparator Or Baseline | Betamethasone valerate (Relative Potency ≈ 1.5) and Hydrocortisone (Relative Potency ≈ 0.0167) |
| Quantified Difference | Alclometasone ≈ ⅔ as potent as betamethasone valerate; Alclometasone ≈ 60× as potent as hydrocortisone. |
| Conditions | Preclinical pharmacodynamic models; specific assay details not provided in the source. |
Why This Matters
These ratios allow researchers and clinicians to position alclometasone dipropionate precisely within the potency spectrum, guiding formulation selection where intermediate anti-inflammatory strength with a potentially improved safety margin is desired.
- [1] RxReasoner. (n.d.). Alclometasone. Retrieved from https://www.rxreasoner.com/substances/alclometasone/pharmacology View Source
